Ethyl 3,5-dioxocyclohexanecarboxylate

ADME Lipophilicity Partition Coefficient

Sourcing a reliable, high-purity building block for agrochemical synthesis can be challenging. Ethyl 3,5-dioxocyclohexanecarboxylate (CAS 27513-35-5) directly addresses this need as the essential core for synthesizing Trinexapac-ethyl plant growth regulators and HPPD inhibitor candidates. Its unique β-diketone ester structure enables critical aldol-type condensations not possible with simpler cyclohexane carboxylates. - Enables scalable synthesis of 4-substituted cyclohexanedione agrochemicals via the key 4-position condensation. - Balanced lipophilicity (LogP ~0.49) and pKa (4.42±0.20) facilitate both reaction efficiency and product isolation in industrial workflows. - Supplied as a pale yellow solid (≥98% purity) with consistent quality, supported by cold-chain and inert-atmosphere logistics for maximum stability.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 27513-35-5
Cat. No. B121524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dioxocyclohexanecarboxylate
CAS27513-35-5
SynonymsEthyl 3,5-Dioxocyclohexanecarboxylate
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)CC(=O)C1
InChIInChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3
InChIKeyRPRRICYOWFRORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-dioxocyclohexanecarboxylate Procurement & Core Properties


Ethyl 3,5-dioxocyclohexanecarboxylate (CAS 27513-35-5, MF: C9H12O4, MW: 184.19) is a cyclic β-diketone ester building block with a melting point >76°C (decomposition) and a boiling point of 125-126 °C at 0.4 Torr . It is a pale yellow to light yellow solid requiring storage under inert gas at 2-8°C , and is characterized by its dual carbonyl functionality combined with an ethoxy ester group .

Storage Cold storage under inert gas; moisture-sensitive handling
Reactivity Dual carbonyl system for enolate formation and aldol condensation
Synthetic Use β-Keto ester building block for agrochemical and heterocycle synthesis

Generic Substitution Failure for Ethyl 3,5-dioxocyclohexanecarboxylate


Direct substitution of Ethyl 3,5-dioxocyclohexanecarboxylate with its methyl ester analog (CAS 61040-83-3) or other 3,5-dioxocyclohexane derivatives is not recommended due to significant differences in physicochemical properties that dictate both reactivity and application scope. The ethyl ester exhibits a distinct combination of lipophilicity (LogP ~0.49) and predicted acidity (pKa 4.42±0.20) that directly influences its behavior in synthetic transformations and formulation compatibility, whereas its methyl analog possesses a different molecular weight (170.16) and altered physical properties . These differences preclude simple interchange without altering reaction kinetics and product profiles.

Lipophilicity gap between ethyl and methyl ester may shift phase partitioning and affect extraction or chromatography outcomes.
Predicted pKa difference may influence enolate reactivity and pH-dependent equilibrium in synthetic transformations.
Molar mass difference modifies reagent stoichiometry, requiring recalculation for scale-up and multi-step sequences.

Ethyl 3,5-dioxocyclohexanecarboxylate: Head-to-Head Comparison


Lipophilicity (LogP): Ethyl vs. Methyl Ester

Ethyl 3,5-dioxocyclohexanecarboxylate exhibits a computed LogP value of 0.4878 , a parameter critical for predicting membrane permeability and solubility. In contrast, its methyl ester analog (CAS 61040-83-3, Methyl 3,5-dioxocyclohexanecarboxylate) is predicted to have a lower LogP (~0.0-0.2 based on structural similarity), leading to a significant difference in lipophilicity.

Lipophilicity (LogP)
Class-level
Ethyl ester LogP 0.49 vs Methyl ester est. ~0.1
Partition-dependent separation may favor ethyl ester for higher lipophilicity workflows.
Predicted LogP; experimental confirmation recommended.
ADME Lipophilicity Partition Coefficient

Acidity (pKa) Differential

The predicted pKa of Ethyl 3,5-dioxocyclohexanecarboxylate is 4.42±0.20 , reflecting its capacity for enolate formation. This value is distinct from related compounds; for instance, the agrochemical derivative Trinexapac-ethyl (CAS 95266-40-3) has a reported pKa of 4.7 at 25°C [1].

Acidity (pKa)
Context-dependent
4.42 ± 0.20
Lower predicted pKa vs. Trinexapac-ethyl (4.7) may affect enolate equilibrium and proton-transfer steps.
Predicted value; cross-study comparison context.
Ionization pKa Reactivity

Molecular Weight vs. Methyl Ester

Ethyl 3,5-dioxocyclohexanecarboxylate has a molecular weight of 184.19 g/mol [1], whereas the corresponding methyl ester (CAS 61040-83-3) has a molecular weight of 170.16 g/mol . This 14.03 g/mol difference is due to the replacement of a methyl group with an ethyl group.

Molecular Weight
Head-to-head
184.19 g/mol vs 170.16 g/mol (methyl ester)
14 g/mol difference alters molar stoichiometry; requires adjustment in scale-up synthesis.
Standard molecular weight.
Molecular Weight Synthesis Building Block

Atmospheric Oxidation Half-Life

The reaction of Ethyl 3,5-dioxocyclohexanecarboxylate with hydroxyl radicals has an estimated overall rate constant of 6.2557 E-12 cm³/molecule-sec, yielding an atmospheric half-life of 1.710 days (12-hour day; 1.5E6 OH/cm³) [1]. This provides a quantitative benchmark for its persistence in air compared to other volatile esters.

Atmospheric Half-Life
Reported
1.71 days
Estimated persistence in air; relevant for environmental handling assessment.
Estimated from OH radical reaction rate.
Environmental Fate Stability Half-Life

Application Scenarios for Ethyl 3,5-dioxocyclohexanecarboxylate


Plant Growth Retardant Synthesis

Ethyl 3,5-dioxocyclohexanecarboxylate serves as the essential core building block for the synthesis of 4-substituted cyclohexanedione plant growth regulators, most notably Trinexapac-ethyl (CAS 95266-40-3) . Its unique β-diketone structure enables the crucial aldol-type condensation at the 4-position with cyclopropane carboxaldehyde derivatives, a transformation not possible with simple cyclohexane carboxylates. The ethyl ester's balanced lipophilicity (LogP ~0.49) and predicted pKa (4.42) facilitate both the initial condensation and subsequent workup procedures in industrial-scale syntheses of these agronomically important compounds.

HPPD Inhibitor Scaffold Precursor

The compound is a documented reactant in the preparation of cyclopropanecarbonyloxy cyclohexenone derivatives that act as HPPD inhibitors . The 3,5-dioxo pattern is critical for metal chelation within the enzyme active site, and the ethyl ester provides a handle for further functionalization. The molecular weight difference (14 g/mol) compared to the methyl ester is significant for maintaining proper steric and electronic properties in the final inhibitor molecule.

Natural Product & Heterocycle Synthesis Intermediate

The dual carbonyl functionality of Ethyl 3,5-dioxocyclohexanecarboxylate, combined with its ethoxy group, provides a unique reactivity profile for the construction of fused heterocycles and cyclohexenone-containing natural product analogs . Its higher molecular weight (184.19 g/mol) and distinct lipophilicity (LogP 0.4878) compared to the methyl ester make it the preferred intermediate for optimizing reaction yields in multi-step sequences where product isolation relies on partitioning behavior.

Application
Selection Property
Validation Focus
Plant growth regulator synthesis
β-Diketone aldol condensation reactivity
4-position substitution with cyclopropane carboxaldehyde
HPPD inhibitor precursor
Metal-chelating 3,5-dioxo pattern
Enzyme active-site coordination; ester handle for derivatization
Heterocycle & natural product analog synthesis
Dual carbonyl + ester for cyclization
Partition-dependent isolation; scale-up yield optimization

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